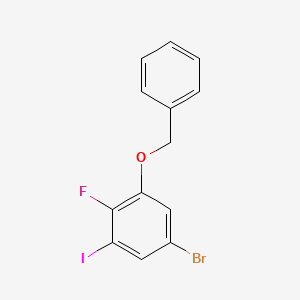

1-(Benzyloxy)-5-bromo-2-fluoro-3-iodobenzene

Description

1-(Benzyloxy)-5-bromo-2-fluoro-3-iodobenzene is a halogenated aromatic compound featuring a benzyloxy group (C₆H₅CH₂O–) at position 1, bromine at position 5, fluorine at position 2, and iodine at position 3 on the benzene ring. This compound is a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, where its multiple halogen substituents enable diverse functionalization via cross-coupling reactions (e.g., Suzuki, Ullmann) .

Properties

IUPAC Name |

5-bromo-2-fluoro-1-iodo-3-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrFIO/c14-10-6-11(16)13(15)12(7-10)17-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTVXSRHXMMBIFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=CC(=C2)Br)I)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrFIO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.02 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis

-

Starting Material : 2-fluoro-3-nitroaniline serves as the precursor.

-

Diazotization Bromination : Treatment with sodium nitrite (NaNO₂) and hydrobromic acid (HBr) at 0–5°C replaces the amino group with bromine, yielding 2-fluoro-3-nitro-5-bromobenzene.

-

Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduces the nitro group to an amine, forming 5-bromo-2-fluoro-3-aminobenzene.

-

Diazotization Iodination : Reaction with NaNO₂ and hydroiodic acid (HI) introduces iodine at position 3, producing 5-bromo-2-fluoro-3-iodobenzene.

-

Benzyloxy Introduction : Alkylation of phenol (generated via hydrolysis) with benzyl bromide (BnBr) in the presence of K₂CO₃ in DMF at 80°C installs the benzyloxy group at position 1.

Key Reaction Parameters

-

Temperature Control : Diazotization requires strict maintenance at 0–5°C to prevent side reactions.

-

Acid Choice : HBr and HI provide bromide and iodide ions for halogenation, while minimizing oxidation.

-

Yield Optimization : The patent reports yields of 85–92% for iodination steps when using excess HI.

Directed Ortho-Metalation (DoM) Strategies

Leveraging Directing Groups

Directed ortho-metalation enables precise halogen placement. For 1-(benzyloxy)-5-bromo-2-fluoro-3-iodobenzene, a tert-butyl carbamate (Boc) group can direct lithiation at position 5, followed by bromination.

Synthetic Route

-

Boc Protection : Install Boc at position 5 on 2-fluoro-3-iodophenol using di-tert-butyl dicarbonate.

-

Lithiation-Bromination : Treat with LDA (lithium diisopropylamide) at -78°C, followed by quenching with Br₂ to introduce bromine.

-

Boc Deprotection : Remove Boc with HCl/MeOH.

-

Benzylation : Alkylate the phenol with BnBr/K₂CO₃ in acetone.

Advantages and Limitations

-

Regioselectivity : Boc groups direct lithiation with >90% specificity.

-

Low Temperature Requirements : Reactions at -78°C necessitate specialized equipment.

Multi-Step Protection and Halogenation

Reaction Sequence

Challenges

-

Steric Hindrance : Bulky benzyloxy and iodine groups reduce bromination efficiency.

-

Byproduct Formation : Dibromination at positions 4 and 6 occurs if excess Br₂ is used.

Comparative Analysis of Synthetic Routes

Industrial-Scale Production Considerations

Process Optimization

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-5-bromo-2-fluoro-3-iodobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (Br, F, I) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction can yield alcohols.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium iodide (NaI) in acetone for halogen exchange.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation of the benzyloxy group.

Reduction: Lithium aluminum hydride (LiAlH4) for reduction of the benzyloxy group.

Coupling Reactions: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) for Suzuki-Miyaura coupling.

Major Products:

Substitution Products: Various substituted benzene derivatives.

Oxidation Products: Benzaldehyde or benzoic acid derivatives.

Reduction Products: Benzyl alcohol derivatives.

Coupling Products: Biaryl compounds.

Scientific Research Applications

Scientific Research Applications

1-(Benzyloxy)-5-bromo-2-fluoro-3-iodobenzene is primarily utilized in the following scientific research domains:

Organic Synthesis

This compound serves as a versatile building block in the synthesis of various pharmaceuticals and agrochemicals. Its halogen substituents enable selective reactions, making it useful for:

- Substitution Reactions: The bromine, fluorine, and iodine atoms can be replaced with different functional groups, facilitating the creation of diverse derivatives.

- Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds in complex organic molecules.

Medicinal Chemistry

The unique structure of this compound allows researchers to explore its potential as a pharmaceutical agent. Studies have indicated that halogenated compounds often exhibit enhanced biological activity due to their ability to interact with biological targets effectively.

Case Study: Anticancer Activity

Research has demonstrated that certain halogenated phenyl derivatives possess anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted how compounds similar to this compound showed promising results in inhibiting tumor growth in vitro and in vivo models .

Material Science

The compound's unique chemical properties make it suitable for developing advanced materials, including:

- Fluorescent Dyes: The presence of halogens can modify the optical properties of materials, making them useful in creating fluorescent sensors.

- Polymeric Materials: Incorporating this compound into polymer matrices can enhance thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-5-bromo-2-fluoro-3-iodobenzene is primarily determined by its ability to undergo various chemical transformations. The presence of multiple halogen atoms and the benzyloxy group allows it to interact with different molecular targets and pathways. For example, in coupling reactions, the compound can form stable carbon-carbon bonds through palladium-catalyzed mechanisms, involving oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The reactivity, stability, and applications of halogenated aromatics are heavily influenced by substituent positions and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Comparison of Key Halogenated Benzene Derivatives

Key Observations:

Substituent Position :

- The benzyloxy group at position 1 in the target compound enhances solubility in organic solvents compared to analogs like 5-Bromo-1,3-difluoro-2-iodobenzene, which lacks oxygen-based substituents .

- Iodine at position 3 facilitates oxidative coupling reactions, whereas nitro groups (e.g., in 1393441-89-8) allow reduction to amines for further derivatization .

Hazards :

- Multi-halogenated analogs (e.g., 1000577-66-1) commonly exhibit skin/eye irritation (H315, H319) and respiratory hazards (H335) . The target compound likely shares these risks due to similar substituents.

Applications :

- Pharmaceutical Intermediates : Compounds with benzyloxy groups (e.g., 295376-29-3) are precursors to bioactive molecules, leveraging halogens for targeted modifications .

- Material Science : High halogen density in 160976-02-3 enhances thermal stability, useful in flame retardants .

Physicochemical Properties

- Molecular Weight : Estimated at ~435.0 g/mol (based on substituent addition to benzene).

- Solubility : Expected to be soluble in DMF, THF, and dichloromethane due to the benzyloxy group, similar to 107623-21-2 .

- Reactivity : Iodine at position 3 is susceptible to nucleophilic aromatic substitution, while bromine at position 5 is ideal for Suzuki couplings .

Biological Activity

1-(Benzyloxy)-5-bromo-2-fluoro-3-iodobenzene is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Halogen Substituents : The presence of bromine, fluorine, and iodine atoms enhances the compound's reactivity and potential interactions with biological targets.

- Benzyloxy Group : This moiety can influence the compound's solubility and binding affinity to enzymes or receptors.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The halogen atoms are known to affect the compound's reactivity, while the benzyloxy group may modulate its biological activity through solubility and stability alterations.

Target Interactions

Research has indicated that compounds with similar structures can inhibit key enzymes involved in various diseases. For instance, studies on related compounds have shown significant inhibitory effects on purine nucleoside phosphorylase (PNP), a target in T-cell malignancies and infections caused by pathogens like Mycobacterium tuberculosis .

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds. For example, derivatives of 5-bromo-2-fluoro-3-iodobenzene demonstrated cytotoxic effects against various cancer cell lines. Notably:

- Cell Lines Tested : MCF-7 (breast cancer) and A549 (lung cancer) cell lines showed varying degrees of sensitivity.

- IC50 Values : Compounds related to this class exhibited IC50 values ranging from low nanomolar to micromolar concentrations, indicating potent activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Related Compound A | A549 | 0.728 |

| Related Compound B | MCF-7 | 7.17 |

Case Studies

- In Vitro Studies : A study evaluated the pro-apoptotic effects of similar compounds on MCF-7 cells, demonstrating increased levels of apoptotic markers such as Bax and decreased levels of Bcl-2, leading to a higher Bax/Bcl-2 ratio indicative of apoptosis .

- Molecular Docking Studies : Molecular modeling revealed that compounds like this compound could effectively bind to active sites of target proteins like VEGFR-2, suggesting a mechanism of action that involves inhibition of angiogenesis .

Q & A

Q. What are the optimal synthetic routes for 1-(Benzyloxy)-5-bromo-2-fluoro-3-iodobenzene, and how do reaction conditions influence yield?

The synthesis typically involves sequential halogenation and protection/deprotection steps. A benzyloxy group is introduced via nucleophilic substitution (e.g., benzyl bromide under basic conditions), followed by halogenation using iodine monochloride (ICl) or bromine in controlled environments. Fluorination may require specialized reagents like DAST (diethylaminosulfur trifluoride). Key factors include:

- Temperature : Halogenation at low temperatures (0–5°C) minimizes side reactions like over-halogenation .

- Catalysts : Pd-mediated coupling (e.g., Suzuki-Miyaura) can introduce aryl halides selectively .

- Purification : Column chromatography with hexane/ethyl acetate gradients is critical for isolating the multi-halogenated product .

Q. How should researchers characterize the purity and structural integrity of this compound?

A combination of analytical techniques is required:

- NMR : H and C NMR identify substitution patterns (e.g., splitting from fluorine and coupling with iodine) .

- HPLC-MS : Confirms molecular weight (MW: 413.96 g/mol) and detects trace impurities (<95% purity may indicate decomposition) .

- X-ray crystallography : Resolves halogen positioning, especially critical for distinguishing regioisomers .

Q. What are the safety protocols for handling this compound?

- Hazards : Classified as harmful (H315, H319, H335) due to skin/eye irritation and respiratory risks .

- Storage : Keep at 2–8°C in airtight, light-protected containers to prevent iodine loss or benzyloxy cleavage .

- Waste disposal : Halogenated waste requires neutralization before disposal in designated containers .

Advanced Research Questions

Q. How does the iodine substituent influence reactivity in cross-coupling reactions compared to bromine or chlorine analogs?

Iodine’s strong electron-withdrawing effect enhances oxidative addition in Pd-catalyzed couplings (e.g., Ullmann or Buchwald-Hartwig), enabling faster reaction rates than bromine or chlorine. However, competing pathways (e.g., C–I bond homolysis) may require ligand optimization (e.g., XPhos) to suppress side reactions . Computational studies (DFT) predict iodine’s polarizability stabilizes transition states, improving regioselectivity in aryl-aryl bond formation .

Q. How can researchers resolve contradictions in reported biological activity data for halogenated benzene derivatives?

Discrepancies often arise from:

- Substitution patterns : Slight positional changes (e.g., 5-bromo vs. 4-bromo) alter steric and electronic profiles, impacting enzyme binding .

- Assay conditions : Solvent polarity (e.g., DMSO vs. water) affects compound aggregation and false-negative results .

Methodology :

Q. What strategies mitigate competing pathways during functionalization of the benzyloxy group?

The benzyloxy group is prone to cleavage under acidic or reductive conditions. To preserve it:

Q. How can computational modeling predict regioselectivity in further derivatization of this compound?

- DFT calculations : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For example, iodine’s σ-hole directs electrophilic attacks to the para position .

- MD simulations : Model solvent effects on transition states (e.g., THF vs. DMF) to optimize SNAr reactions .

Q. What are the challenges in scaling up synthesis for in vivo studies, and how are they addressed?

- Halogen exchange : Iodine may disproportionate at high temperatures, requiring flow chemistry for precise control .

- Purification : Preparative HPLC replaces column chromatography for gram-scale purity (>99%) .

- Toxicity screening : Early-stage zebrafish assays identify metabolic liabilities (e.g., dehalogenation) before rodent trials .

Methodological Guidelines

- Synthetic optimization : Use Design of Experiments (DoE) to balance halogenation efficiency and side reactions .

- Data validation : Cross-reference NMR shifts with PubChem’s predicted spectra to confirm assignments .

- Ethical compliance : Adhere to EPA/ECHA guidelines for halogenated waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.